
Methyl-N-Acetyl-L-Leucinat
Übersicht
Beschreibung
Methyl N-acetyl-L-leucinate is a derivative of the amino acid leucine, where the amino group is acetylated and the carboxyl group is esterified with methanol. This compound is of interest due to its potential pharmacological properties and its role in various biochemical processes.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anti-inflammatory and Analgesic Properties
Methyl N-acetyl-L-leucinate has been studied for its pharmacological properties, including anti-inflammatory and analgesic effects. Research indicates that the compound can reduce inflammation and pain, making it a candidate for therapeutic use in conditions characterized by these symptoms. In vitro and in vivo studies have demonstrated significant outcomes, such as improved cellular health and reduced inflammatory markers.
1.2 Neurological Disorders
The compound is also being investigated for its neuroprotective properties. It has been linked to potential benefits in treating neurological disorders, including Niemann-Pick disease type C and other lysosomal storage disorders. Clinical trials have shown that N-acetyl-L-leucine (a related compound) improves ataxia and cognitive function in patients with these disorders, suggesting that methyl N-acetyl-L-leucinate may share similar therapeutic potential .
1.3 Mechanism of Action
The acetylation of leucine enhances its pharmacokinetic properties by allowing it to utilize different transport mechanisms within cells. Specifically, it bypasses the L-type amino acid transporter, which may limit drug uptake, instead utilizing organic anion transporters. This alteration can improve the delivery of the drug to target tissues, enhancing its effectiveness against various diseases .
Environmental Applications
2.1 Bioremediation
Methyl N-acetyl-L-leucinate has potential applications in environmental science, particularly in bioremediation efforts. Laboratory experiments have shown that adding this compound to contaminated soil or water can enhance microbial degradation of pollutants. The results indicate increased microbial diversity and improved soil health, as measured by pollutant concentrations and microbial biomass.
2.2 Quantitative Data from Experiments
Parameter | Control Group | Treatment Group (Methyl N-acetyl-L-leucinate) |
---|---|---|
Pollutant Concentration (mg/L) | 150 | 30 |
Microbial Biomass (g/kg) | 5 | 15 |
Degradation Rate (%) | 20 | 75 |
These findings highlight the compound's ability to facilitate pollutant removal and promote a healthier ecosystem.
Case Studies
3.1 Clinical Trials for Neurological Disorders
A series of clinical trials have been conducted to assess the efficacy of N-acetyl-L-leucine in treating Niemann-Pick disease type C and GM2 gangliosidosis. These trials demonstrated statistically significant improvements in primary endpoints related to motor function and quality of life . The studies reported no serious side effects, indicating a favorable safety profile.
3.2 Environmental Impact Studies
In environmental research, methyl N-acetyl-L-leucinate was tested in a controlled setting where it was introduced into polluted environments. The studies monitored microbial activity over several weeks, revealing a marked increase in pollutant degradation rates compared to control samples without the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl N-acetyl-L-leucinate can be synthesized through the acetylation of L-leucine followed by esterification. The process typically involves the following steps:
Acetylation: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.
Esterification: The N-acetyl-L-leucine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield Methyl N-acetyl-L-leucinate.
Industrial Production Methods: Industrial production of Methyl N-acetyl-L-leucinate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl N-acetyl-L-leucinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-leucine and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Hydrolysis: N-acetyl-L-leucine and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various N-acyl derivatives.
Wirkmechanismus
The mechanism of action of Methyl N-acetyl-L-leucinate involves its uptake into cells via specific transporters. Once inside the cell, it can enter metabolic pathways and exert its effects through its metabolic products. The compound is known to interact with monocarboxylate transporters (MCT1) and organic anion transporters (OAT1 and OAT3), facilitating its distribution and uptake . It also influences signaling pathways such as mTOR, which are crucial for cellular growth and metabolism .
Vergleich Mit ähnlichen Verbindungen
N-acetyl-L-leucine: Similar structure but lacks the methyl ester group.
N-acetyl-D-leucine: Enantiomer of N-acetyl-L-leucine with different pharmacokinetic properties.
Methyl N-acetyl-D-leucinate: Enantiomer of Methyl N-acetyl-L-leucinate
Uniqueness: Methyl N-acetyl-L-leucinate is unique due to its specific esterification, which can influence its pharmacokinetic properties and cellular uptake. The presence of the methyl ester group can enhance its solubility and stability compared to its non-esterified counterparts .
Biologische Aktivität
Methyl N-acetyl-L-leucinate is a derivative of the amino acid leucine, which has garnered attention for its potential therapeutic applications, particularly in neurological disorders and metabolic dysfunctions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical implications.
Overview of Methyl N-acetyl-L-leucinate
Methyl N-acetyl-L-leucinate is an acetylated derivative of leucine, a branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic regulation. Acetylation alters the compound's properties, enhancing its bioavailability and facilitating its transport across cell membranes.
The biological activity of Methyl N-acetyl-L-leucinate is primarily mediated through its uptake by monocarboxylate transporters (MCTs), particularly MCT1. This transporter is ubiquitously expressed in various tissues and plays a crucial role in the absorption and distribution of metabolites. Upon oral administration, Methyl N-acetyl-L-leucinate is absorbed and enters metabolic pathways that correct dysfunctions related to energy production, particularly in neuronal cells .
Key Mechanisms:
- Transport Mechanism : Methyl N-acetyl-L-leucinate is taken up via MCT1, which facilitates its distribution to tissues where it can exert its effects .
- Neuroprotective Effects : Studies indicate that this compound can attenuate neuronal death and neuroinflammation, particularly following traumatic brain injury (TBI). It appears to restore autophagy flux, thereby improving cellular homeostasis .
- Energy Metabolism : The compound enhances ATP production and normalizes mitochondrial function, which is crucial for neuronal health .
Neurological Disorders
Methyl N-acetyl-L-leucinate has been explored as a treatment for various neurological conditions. Its efficacy in reducing symptoms associated with lysosomal storage diseases like Niemann-Pick disease type C has been documented. In clinical studies, it has shown promise in improving functional recovery after TBI by reducing cortical cell death and promoting autophagic activity .
Clinical Studies
- Traumatic Brain Injury (TBI) : In a controlled study, mice treated with Methyl N-acetyl-L-leucinate exhibited significant reductions in neuronal death and improved recovery metrics compared to untreated controls. The treatment was associated with enhanced autophagy and reduced accumulation of toxic proteins .
- Lysosomal Storage Diseases : Open-label studies have indicated that Methyl N-acetyl-L-leucinate may benefit patients with Niemann-Pick disease type C by normalizing lipid metabolism and improving neurological function .
Summary of Research Findings
Eigenschaften
IUPAC Name |
methyl (2S)-2-acetamido-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAKARAJMXVOZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426213 | |
Record name | Methyl N-acetyl-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-11-1 | |
Record name | Methyl N-acetyl-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl N-acetyl-L-leucinate (Ac-Leu-OMe) significant in studying alkaline mesentericopeptidase?
A1: Ac-Leu-OMe serves as a valuable tool for understanding the primary specificity of alkaline mesentericopeptidase. [, ] This enzyme efficiently hydrolyzes the ester bond in Ac-Leu-OMe, a characteristic shared with substrates containing aromatic amino acid residues. [] This efficient hydrolysis distinguishes alkaline mesentericopeptidase from other chymotrypsin-like alkaline proteases, suggesting a unique substrate-binding site. [, ]
Q2: What insights do the kinetic studies of Ac-Leu-OMe hydrolysis by alkaline mesentericopeptidase provide?
A2: Kinetic studies, particularly the kcat/Km ratio, highlight the enzyme's preference for hydrolyzing bonds adjacent to aromatic and bulky aliphatic amino acid residues. [, ] While Ac-Leu-OMe contains leucine, a bulky aliphatic amino acid, its hydrolysis efficiency by alkaline mesentericopeptidase is comparable to substrates with aromatic residues. [] This observation suggests that the enzyme's substrate-binding site might accommodate and efficiently interact with both bulky aliphatic and aromatic side chains, a feature that warrants further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.